molecular formula C13H7Cl2N3O2 B12558438 2-Chloro-N-(5-chloro-1,3-benzoxazol-2-yl)pyridine-4-carboxamide CAS No. 144275-75-2

2-Chloro-N-(5-chloro-1,3-benzoxazol-2-yl)pyridine-4-carboxamide

Cat. No.: B12558438
CAS No.: 144275-75-2
M. Wt: 308.12 g/mol
InChI Key: QNWCDRVEYIRCEG-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-chloro-1,3-benzoxazol-2-yl)pyridine-4-carboxamide is an organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 2-Chloro-N-(5-chloro-1,3-benzoxazol-2-yl)pyridine-4-carboxamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving o-aminophenol and a carboxylic acid derivative.

    Coupling with Pyridine Carboxamide: The final step involves coupling the chlorinated benzoxazole with pyridine-4-carboxamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-Chloro-N-(5-chloro-1,3-benzoxazol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under basic conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

This compound has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Biological Studies: It serves as a probe in biological assays to study enzyme inhibition and receptor binding.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-chloro-1,3-benzoxazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

Compared to these compounds, 2-Chloro-N-(5-chloro-1,3-benzoxazol-2-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the pyridine carboxamide moiety, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

144275-75-2

Molecular Formula

C13H7Cl2N3O2

Molecular Weight

308.12 g/mol

IUPAC Name

2-chloro-N-(5-chloro-1,3-benzoxazol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C13H7Cl2N3O2/c14-8-1-2-10-9(6-8)17-13(20-10)18-12(19)7-3-4-16-11(15)5-7/h1-6H,(H,17,18,19)

InChI Key

QNWCDRVEYIRCEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)NC(=O)C3=CC(=NC=C3)Cl

Origin of Product

United States

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